molecular formula C13H15N5O4 B1407009 tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate CAS No. 1672675-25-0

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate

Cat. No.: B1407009
CAS No.: 1672675-25-0
M. Wt: 305.29 g/mol
InChI Key: ONSVUUNEFWIGBQ-UHFFFAOYSA-N
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Description

Tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate (CAS Registry Number: 1672675-25-0 ) is a high-value chemical compound designed for medicinal chemistry and pharmaceutical research applications. This specialty tetrazole derivative features a nitrophenyl moiety, which serves as a versatile synthetic intermediate for further chemical transformations. The compound has a molecular formula of C13H15N5O4 and a molecular weight of 305.29 g/mol . Its structure, which contains seven hydrogen bond acceptors and no hydrogen bond donors , contributes to its specific physicochemical properties, making it a valuable scaffold in the design and synthesis of novel bioactive molecules. Researchers utilize this compound primarily as a key building block in the development of potential therapeutic agents. The tetrazole ring is a well-known carboxylic acid bioisostere, and its incorporation into molecules can significantly alter pharmacokinetic properties, such as metabolic stability and membrane permeability. The electron-withdrawing nitro group on the phenyl ring offers a handle for further functionalization via reduction to an aniline or through nucleophilic aromatic substitution reactions, expanding its utility in constructing diverse compound libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety protocols and handling procedures for laboratory chemicals must be observed at all times.

Properties

IUPAC Name

tert-butyl 2-[5-(3-nitrophenyl)tetrazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-13(2,3)22-11(19)8-17-15-12(14-16-17)9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSVUUNEFWIGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrazol-2-yl Core

The foundational step involves synthesizing the tetrazol-2-yl moiety, which is typically achieved via azide-mediated cyclization or nucleophilic substitution reactions.

Key Method: Modified Azide Route

  • Starting Material: Benzonitrile derivatives or substituted aromatic nitriles.
  • Reagents: Sodium azide (NaN₃), ceric ammonium nitrate (CAN) as an oxidant, and anhydrous solvents such as DMF.
  • Procedure:
    • Sodium azide is added to a stirred solution of benzonitrile in DMF.
    • CAN is introduced slowly to facilitate azide transfer and cyclization, with exothermic caution.
    • Reflux at approximately 110°C for 24 hours ensures complete conversion.
    • Post-reaction work-up involves extraction with ethyl acetate, washing with acid, drying, and solvent removal.

Research Data:

Parameter Conditions Yield Notes
Reflux temperature 110°C Variable Reaction time: 24 hours
Reagents NaN₃, CAN - Exothermic addition of CAN

This method aligns with literature procedures for tetrazole synthesis, with modifications to optimize azide incorporation and cyclization efficiency.

Preparation of the Acetate Derivative

The target compound features an acetate linkage attached to the tetrazol-2-yl core, specifically a tert-butyl ester group, which provides stability and lipophilicity.

Key Method: Esterification via Carbodiimide-Mediated Coupling

  • Reagents:
  • Procedure:
    • The carboxylic acid is activated with EDCI and HOBt in anhydrous DMF at 0°C.
    • Tert-butyl alcohol is added to form the ester linkage.
    • The mixture is stirred at room temperature for 3 hours.
    • Post-reaction work-up involves extraction, washing, drying, and purification via column chromatography.

Research Data:

Parameter Conditions Yield Notes
Reaction solvent DMF - Anhydrous conditions
Temperature 0°C to room temp Variable Reaction time: 3 hours
Purification Silica gel chromatography High Typically 70-83%

Coupling of Tetrazol-2-yl Core with Acetic Acid Derivative

The final step involves coupling the tetrazol-2-yl core with the tert-butyl acetic acid derivative to form the target compound.

Method:

  • Activation of the carboxylic acid (3-nitrophenylacetic acid) with EDCI and HOBt.
  • Addition of the tetrazol-2-yl precursor bearing a free amine or hydroxyl group.
  • Stirring at room temperature for 3 hours ensures coupling.
  • Purification by chromatography yields the desired ester.

Research Data:

Reagent Equivalents Conditions Yield Notes
EDCI 1.5 eq Room temperature 70–83% Optimized for high yield
HOBt 1.5 eq
Solvent DMF

Summary of Data and Findings

Step Method Key Reagents Typical Yield Critical Notes
Tetrazol-2-yl core synthesis Azide cyclization NaN₃, CAN Variable; often 50–70% Exothermic, requires temperature control
Ester formation Carbodiimide coupling EDCI, HOBt, tert-butanol 70–83% Anhydrous conditions essential
Final coupling Amide/ester coupling EDCI, HOBt 70–83% Purification via chromatography

Research Findings and Literature Correlation

The methods described align with literature reports on tetrazole synthesis and esterification techniques. The use of carbodiimide coupling agents like EDCI and HOBt is standard for forming esters and amides, providing high yields and minimal side reactions. The azide-based cyclization method is well-documented for tetrazole core formation, with modifications to improve safety and efficiency.

Chemical Reactions Analysis

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as hydrogen gas and palladium catalyst, and nucleophiles for substitution reactions.

Scientific Research Applications

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The tetrazole ring can also participate in hydrogen bonding and coordination with metal ions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include 1,2,4-oxadiazole derivatives (e.g., HC-6520 and HC-6534) and other tert-butyl-protected esters (e.g., SH-7508). Key differences lie in the heterocyclic core and substituent positions:

Compound Name Heterocycle Type Substituent Position Purity CAS Number Key Feature
tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate Tetrazole 3-nitrophenyl (C-5) N/A Not provided High nitrogen content, ester
5-tert-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (HC-6520) 1,2,4-Oxadiazole 3-nitrophenyl (C-3) 98% 1004398-30-4 Oxadiazole core, tert-butyl
5-tert-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (HC-6534) 1,2,4-Oxadiazole 4-nitrophenyl (C-3) 96% 1004398-32-6 Para-nitro isomer
tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate (SH-7508) 1,2,4-Oxadiazole Methyl (C-5) 96% 2365420-05-7 Methyl substituent, acetate ester

Key Observations :

  • Substituent Effects : The 3-nitrophenyl group (meta position) in the target compound may induce steric hindrance and electronic effects distinct from the 4-nitrophenyl (para) isomer in HC-6534, which has stronger electron-withdrawing properties .

Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The tert-butyl group and nitro substituent reduce aqueous solubility, favoring organic solvents like DMSO or dichloromethane.
  • Melting Points : Oxadiazoles (e.g., HC-6520) typically exhibit higher melting points than tetrazoles due to stronger dipole-dipole interactions .

Biological Activity

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its tetrazole moiety, has been studied for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The chemical formula for this compound is C13H15N5O4, with a molecular weight of 293.29 g/mol. The presence of the nitrophenyl group and the tetrazole ring is crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazole can induce apoptosis in various cancer cell lines. The specific activity of this compound against cancer cells is attributed to its ability to interact with cellular targets involved in cell proliferation and survival.

Table 1: Anticancer Activity of Related Tetrazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.046 ± 0.002Induces apoptosis
Compound BHEPG20.057 ± 0.002Inhibits tyrosine kinase
This compoundMCF7TBDTBD

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have also been explored. Studies suggest that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The nitro group in the phenyl ring may enhance the compound's ability to penetrate bacterial cell walls.

Table 2: Antimicrobial Activity of Tetrazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus20 µg/mL
Compound DEscherichia coli25 µg/mL
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole compounds has been noted in various studies, indicating their ability to inhibit pro-inflammatory cytokines. This property makes them candidates for treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Effects : A study involving the application of this compound on MCF7 breast cancer cells demonstrated a significant reduction in cell viability, suggesting strong anticancer potential.
  • Antimicrobial Assessment : In vitro tests against common pathogens revealed that this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

The biological activity of this compound is likely due to:

  • Interaction with DNA : Compounds with nitro groups can form reactive intermediates that interact with DNA, leading to cell death.
  • Inhibition of Enzymatic Pathways : The presence of the tetrazole ring may allow for interaction with enzymes involved in cancer cell metabolism or inflammation pathways.

Q & A

Q. How can researchers design experiments to differentiate between competing reaction pathways?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N in the tetrazole ring) tracks nitrogen migration during reactions. Trapping intermediates with quenching agents (e.g., methanol for carbocations) and time-resolved spectroscopy identify transient species .

Theoretical & Framework Integration

Q. How can research on this compound align with broader theories in heterocyclic chemistry?

  • Methodological Answer : Link findings to the Hückel’s rule for aromaticity in tetrazoles or frontier molecular orbital (FMO) theory to explain reactivity patterns. Comparative studies with imidazole or triazole analogs test theoretical predictions .

Q. What conceptual frameworks guide the interpretation of its electrochemical properties?

  • Methodological Answer : Marcus theory explains electron transfer kinetics in redox reactions. Cyclic voltammetry (CV) at varying scan rates quantifies diffusion coefficients and identifies reversible vs. irreversible processes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate

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